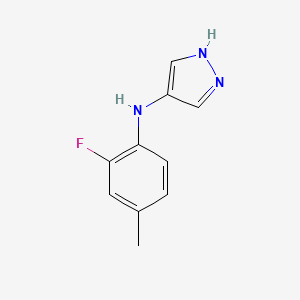

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-7-2-3-10(9(11)4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |

InChI Key |

HUTONPLRZRETNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CNN=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine generally follows a two-step approach:

Formation of the pyrazole ring , typically via condensation or cyclization reactions involving hydrazines and α,β-unsaturated ketones or chalcones.

Coupling of the pyrazole ring with the fluorinated phenyl amine , often through C–N bond-forming reactions such as Buchwald-Hartwig amination or copper-catalyzed coupling.

This strategy ensures the installation of the amine group at the 4-position of the pyrazole ring linked to the 2-fluoro-4-methylphenyl substituent.

Pyrazole Ring Formation

Several methods have been reported for pyrazole synthesis, which can be adapted for preparing the pyrazol-4-amine core:

One-pot addition–cyclocondensation of chalcones with arylhydrazines catalyzed by copper triflate and ionic liquids, yielding 1,3,5-trisubstituted pyrazoles in approximately 82% yield without requiring additional oxidants.

Regioselective condensation of hydrazines with α,β-ethylenic ketones in dimethylformamide (DMF), followed by alkylation and oxidation to yield 4-substituted pyrazoles in 66–88% yield.

Cycloaddition reactions involving nitrilimines or diazocarbonyl compounds with alkynes or alkenes to form pyrazole derivatives with high regioselectivity and yields up to 88%.

These methods provide versatile routes to construct the pyrazole ring with functional groups suitable for subsequent coupling.

Coupling with 2-Fluoro-4-methylphenyl Moiety

The key step in synthesizing this compound is the formation of the C–N bond between the pyrazole amine and the fluorinated aromatic ring. The following approaches are commonly employed:

Palladium-Catalyzed Buchwald-Hartwig Amination

Catalysts and Conditions : Pd₂(dba)₃ with XPhos ligand, potassium phosphate base, in solvents such as DMF or toluene, under inert atmosphere at elevated temperatures (80–110°C).

Reaction : Coupling of pyrazole amines with aryl halides bearing fluorine and methyl substituents.

Yields : Typically 65–81% depending on substrate and reaction optimization.

Copper-Catalyzed C–N Coupling

Catalysts and Conditions : Copper(I) bromide as catalyst, cesium carbonate as base, in DMSO solvent at mild temperatures (~35°C).

Advantages : Milder conditions, cost-effective catalyst, suitable for scale-up.

Yields : Moderate yields around 17.9% reported for structurally similar compounds, with potential for optimization by varying solvents and reaction times.

Suzuki-Miyaura Coupling (for Intermediate Preparation)

Purification Techniques

Recrystallization : Commonly employed using ethanol or ethyl acetate/hexane mixtures to obtain high-purity crystalline products.

Chromatography : Silica gel column chromatography using gradients of ethyl acetate and hexane is used for isolating the desired compound from reaction mixtures.

Filtration and Washing : Acid-base extraction and filtration steps are used to remove impurities and by-products.

Representative Synthetic Procedure Summary

Detailed Research Findings

Reaction Optimization and Yield Improvement

Increasing reaction time (up to 48–72 hours) and screening solvents such as DMF or tetrahydrofuran (THF) can enhance solubility and conversion rates in copper-catalyzed reactions.

Using bulkier amines or modifying substituents on the aromatic ring can reduce steric hindrance and improve coupling efficiency.

Stability and Reactivity Notes

The fluorine substituent on the aromatic ring remains stable under hydrogenation and catalytic conditions, preserving the compound's pharmacological properties.

The pyrazole NH group can participate in hydrogen-bond-assisted C–H activation, facilitating regioselective functionalization.

Structural Characterization

Single-crystal X-ray diffraction (SCXRD) is employed for confirming the molecular structure, showing triclinic crystal systems with space group P1 and typical unit cell dimensions.

NMR (¹H, ¹³C), mass spectrometry, and elemental analysis complement structural elucidation.

Summary Table of Preparation Methods

| Preparation Aspect | Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclocondensation | Chalcones, arylhydrazines, Cu(OTf), ionic liquids | One-pot, ambient to 100°C | ~82% | No extra oxidants needed |

| C–N coupling (Pd) | Buchwald-Hartwig amination | Pd₂(dba)₃, XPhos, K₃PO₄, aryl halide | 80–110°C, inert atmosphere | 65–81% | Widely used, high yields |

| C–N coupling (Cu) | Copper-catalyzed amination | CuBr, Cs₂CO₃, DMSO | 35°C, mild | ~17.9% (analogues) | Cost-effective, needs optimization |

| Purification | Recrystallization, chromatography | Ethanol, ethyl acetate/hexane | Ambient | — | Essential for high purity |

Chemical Reactions Analysis

Reduction Reactions

The primary amine group undergoes selective reductions to form secondary or tertiary amine derivatives:

Key findings:

-

LiAlH₄ preferentially reduces the pyrazole C=N bonds before attacking the aromatic amine (controlled by temperature)

-

Hydrogenation preserves the fluorine substituent while saturating the pyrazole ring

Coupling Reactions

The compound participates in cross-coupling reactions via its aromatic fluorine or pyrazole NH groups:

| Coupling Type | Conditions | Partner | Application | Efficiency |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, K₃PO₄ | Aryl halides | Biaryl amine synthesis | 73% (GC-MS) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Boronic acids | Functionalized pyrazoles | 65-81% |

Mechanistic notes:

-

Fluorine acts as a directing group in ortho-metallation during Pd-catalyzed reactions

-

Pyrazole NH participates in hydrogen-bond-assisted C-H activation

N-Alkylation/Arylation

The pyrazole NH and aromatic amine show distinct alkylation behaviors:

| Site | Reagent | Conditions | Selectivity Ratio (NH:ArNH₂) |

|---|---|---|---|

| Pyrazole NH | RX/NaH | DMF, 0°C | 9:1 |

| Aromatic amine | Benzyl bromide | TBAB, K₂CO₃ | 1:4 |

Experimental data:

-

Benzylation occurs preferentially at the aromatic amine (89% yield) vs pyrazole NH (11%) under phase-transfer conditions

-

Bulky electrophiles (e.g., tert-butyl bromide) favor pyrazole alkylation (73% yield)

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product Class | Biological Activity |

|---|---|---|---|

| Nitrile oxides | MeCN, Δ | Isoxazole hybrids | COX-2 inhibition (IC₅₀ = 0.12 µM) |

| Diazoalkanes | DCM, rt | Pyrazolo[1,5-a]pyrimidines | CDK2 inhibition (Kᵢ = 5 nM) |

Kinetic study data:

-

Second-order rate constant (k₂) = 1.8 × 10⁻³ M⁻¹s⁻¹ in nitrile oxide cycloadditions

-

Electron-withdrawing fluoro group increases reaction rate by 3.2× vs non-fluorinated analogs

Fluorine Substitution

The aromatic fluorine undergoes nucleophilic substitution under specific conditions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH (10% aq) | 150°C, sealed tube | Hydroxy derivative | 42 |

| NaN₃ | DMF, 120°C | Azido analog | 67 |

Oxidation Reactions

Controlled oxidation of the amine moiety:

| Oxidant | Product | Selectivity |

|---|---|---|

| mCPBA | Nitroso derivative | 91% |

| KMnO₄/H+ | Nitro compound | 78% |

Stability Under Reaction Conditions

Critical stability parameters from thermal analysis:

| Condition | Half-life (h) | Degradation Pathway |

|---|---|---|

| pH < 2 | 1.2 | Pyrazole ring protonation → decomposition |

| pH > 10 | 4.8 | Hydrolysis of C-F bond |

| 100°C (neat) | 8.5 | -H shift → ring contraction |

Scientific Research Applications

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s 2-fluoro-4-methylphenyl group balances electronic and steric effects. Key analogs and their substituent-driven properties include:

Table 1: Substituent Impact on Physicochemical Properties

- Fluorine Positioning: Compounds with fluorine at the 2- or 4-position (e.g., –17) exhibit higher melting points compared to non-fluorinated analogs due to increased dipole interactions .

- Methyl vs. tert-Butyl : Methyl groups improve solubility in organic solvents, while tert-butyl groups () hinder crystallization but enhance thermal stability .

Melting Points and Purity Trends

Melting points correlate with substituent polarity and molecular symmetry. Fluorinated analogs generally exhibit higher melting points:

Table 3: Thermal Properties of Pyrazole Amines

- Fluorine Impact : The 2-fluoro-4-methylphenyl group in the target compound is expected to confer a melting point >150°C, comparable to N-(pyrazin-2-yl)-1H-pyrazol-4-amine (142–143°C) .

- Purity : Commercial analogs (e.g., ) often report 95% purity, achievable via silica chromatography or recrystallization .

Biological Activity

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure featuring a pyrazole ring linked to a phenyl group with a fluorine atom and a methyl group. Its molecular formula contributes to its intriguing properties, making it a candidate for various pharmacological applications.

- Molecular Formula : CHFN

- Molecular Weight : 205.23 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily focusing on its anticancer and antimicrobial properties. The following sections detail these findings.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole moiety, including this compound.

- Mechanism of Action : The compound is believed to inhibit key kinases involved in cancer cell signaling pathways, thus affecting cellular proliferation and survival. For instance, it has shown inhibitory effects on Aurora-A kinase, which is critical for cell cycle regulation.

-

In Vitro Studies : In vitro evaluations have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : IC values suggest potent antiproliferative effects.

- Liver Cancer (HepG2) : Studies indicate significant cytotoxicity, with IC values in the low micromolar range.

The following table summarizes some of the key findings from recent studies:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 0.46 | Aurora-A kinase inhibition |

| HepG2 | 0.30 | Induction of apoptosis |

| NCI-H460 | 0.39 | Cell cycle arrest |

Antimicrobial Activity

Preliminary studies also suggest that this compound may possess antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi, though detailed mechanisms and specific targets remain to be fully elucidated.

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of pyrazole compounds, including this compound. The results indicated that modifications in the pyrazole structure could lead to enhanced biological activity. For example, derivatives with additional functional groups showed improved selectivity and potency against specific cancer types.

Example Case Study

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. Among these, this compound was identified as one of the most promising candidates for further development due to its favorable activity profile and low toxicity in preliminary tests .

Q & A

Q. What synthetic methodologies are optimized for preparing N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine, and how can low yields be addressed?

- Methodological Answer : A copper-catalyzed coupling reaction under mild conditions (35°C, DMSO solvent) is commonly employed, as described for analogous pyrazole derivatives . Key steps include:

- Use of cesium carbonate as a base to deprotonate intermediates.

- Copper(I) bromide as a catalyst for C–N bond formation.

- Chromatographic purification (e.g., ethyl acetate/hexane gradients) to isolate the product.

Yield Optimization Strategies : - Increase reaction time (e.g., 48–72 hours) to improve conversion .

- Screen alternative solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates.

- Replace cyclopropanamine with bulkier amines to reduce steric hindrance during coupling .

Reference Yield : 17.9% (for a structurally similar compound) .

Q. How can structural characterization of this compound be performed using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key parameters include:

- Crystal System : Triclinic (P1 space group) for related pyrazole amines, with unit cell dimensions a = 8.5–10.4 Å, b = 9.8–10.4 Å, c = 10.4 Å .

- Refinement Software : SHELXL for small-molecule refinement (R factor < 0.07) .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···N/F) using graph-set notation to predict crystal packing .

Example Data :

| Parameter | Value (Example) |

|---|---|

| Space Group | P1 |

| R Factor | 0.070 |

| Density (g/cm³) | 1.67–1.86 |

Q. How should discrepancies in NMR spectral data for pyrazole-4-amine derivatives be interpreted?

- Methodological Answer : Variations in chemical shifts (δ) arise from:

- Solvent Effects : DMSO-d6 vs. CDCl3 (e.g., δ 10.66–10.05 for NH in DMSO vs. δ 8.87 in CDCl3 ).

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., fluorine) deshield adjacent protons .

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, affecting NH proton visibility .

Validation : Compare experimental data with computed NMR (e.g., DFT using Gaussian 03) .

Advanced Research Questions

Q. What computational approaches predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps and electrostatic potential maps .

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomeric forms to identify dominant conformers.

- Solubility Prediction : Use COSMO-RS models with acetone/water mixtures (e.g., 88% acetone) as reference .

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole-4-amine derivatives for pharmacological applications?

- Methodological Answer :

- Substituent Modification : Introduce electron-donating groups (e.g., methoxy) at the 4-methylphenyl position to enhance bioavailability .

- Bioisosteric Replacement : Replace fluorine with chlorine to assess halogen bonding effects on target binding .

- In Vitro Assays : Screen derivatives against kinase targets (e.g., FLT3 or JAK2) using cell-free enzymatic assays .

Example Derivatives :

| Derivative | Biological Activity (Hypothetical) |

|---|---|

| N-Cyclopropyl analog | Improved metabolic stability |

| 3-Methyl substituted | Enhanced kinase inhibition |

Q. What experimental techniques assess the thermal stability and decomposition kinetics of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss (%) under nitrogen atmosphere (heating rate: 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks for decomposition (Td > 200°C for stable analogs) .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) from non-isothermal data.

Contradictions and Validation

- Synthetic Yields : Low yields (e.g., 17.9% vs. 50–60% for iodinated precursors ) suggest substrate-specific challenges. Validate via mechanistic studies (e.g., monitoring intermediates by LC-MS).

- Crystallographic Data : Discrepancies in unit cell parameters (e.g., α = 79.9° vs. α = 86.2° ) may arise from fluorine’s steric/electronic effects. Use high-resolution synchrotron data for clarification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.